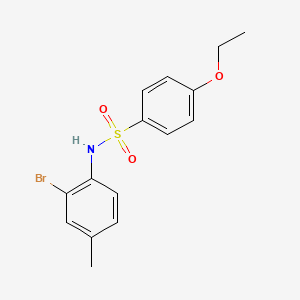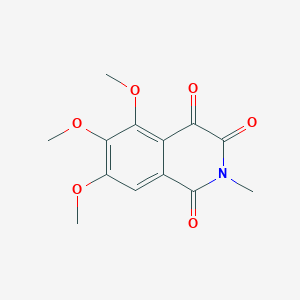
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide, also known as BMEB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of sulfonamide compounds, which have been used as antibacterial, antifungal, and diuretic agents. BMEB has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has also been shown to have antipyretic effects, reducing fever in animal models of fever. In addition, N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for investigating various disease states. However, N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide also has some limitations. It can be difficult to obtain pure N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide, and it may exhibit toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide and its effects on various biochemical and physiological processes in the body.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-12-5-7-13(8-6-12)21(18,19)17-15-9-4-11(2)10-14(15)16/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVEIVFCOSNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-4-ethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B3508823.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide](/img/structure/B3508825.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3508832.png)

![N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3508836.png)
![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B3508842.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3508862.png)

![N-(2-chlorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3508878.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3508884.png)